
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine is a heterocyclic compound that contains a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1,2,4-triazine: Shares the triazine ring but lacks the methylsulfanyl group.
6-methyl-3-methylsulfanyl-1,2,4-triazine: Similar structure but with fewer methyl groups.
1,2,4-triazine derivatives: A broad class of compounds with varying substituents on the triazine ring.
Uniqueness
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylsulfanyl groups on the triazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
59153-08-1 |
|---|---|
Molecular Formula |
C6H12N4S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C6H12N4S/c1-6(2)4(7)8-5(11-3)9-10-6/h10H,1-3H3,(H2,7,8,9) |
InChI Key |
UHWBAYGMEYSHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=NN1)SC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



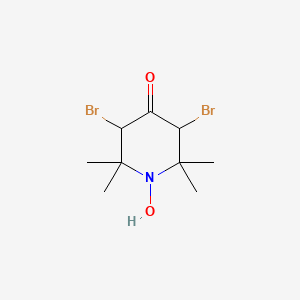
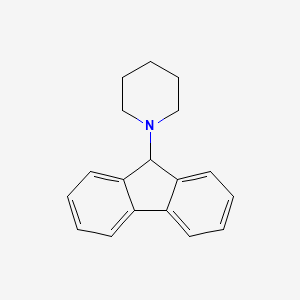
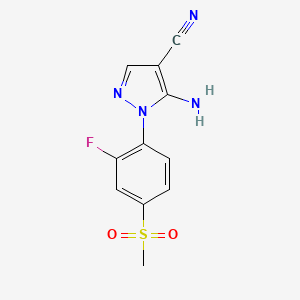
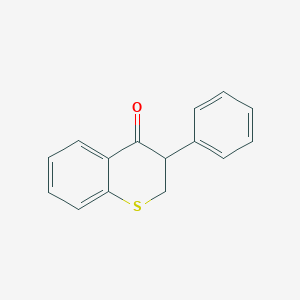
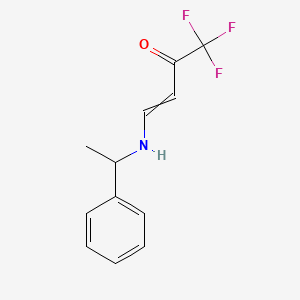
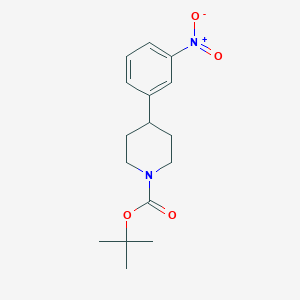
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
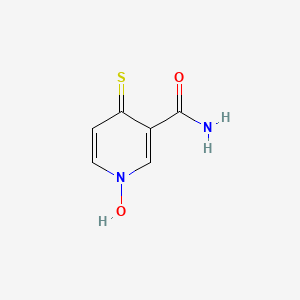

![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)

![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
